methyl2-(6-bromo-1,2-benzoxazol-3-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate is a chemical compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate typically involves the bromination of a benzoxazole precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate can be compared with other benzoxazole derivatives, such as:
Methyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Methyl α-bromoisobutyrate: Used in polymerization reactions but lacks the benzoxazole ring.
The uniqueness of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate lies in its specific brominated benzoxazole structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate is characterized by the presence of a bromine atom and a methyl ester group attached to a benzoxazole ring. This structure contributes to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other functional groups.
- Oxidation and Reduction Reactions : It can be oxidized or reduced to form different derivatives.
- Ester Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Antimicrobial and Anticancer Properties
Research indicates that compounds with benzoxazole frameworks exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate has been identified as a potential building block for synthesizing pharmaceutical agents targeting various diseases.
- Antimicrobial Activity : Studies have shown that benzoxazole derivatives possess significant antimicrobial properties. For instance, modifications of the benzoxazole structure have led to compounds with enhanced activity against bacterial strains .
- Anticancer Activity : In vitro studies have demonstrated that certain benzoxazole derivatives can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. The bromine substitution may enhance binding affinity to specific targets within cancer cells .
The mechanism of action for methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate involves its interaction with various molecular targets. It may inhibit enzymes or receptors crucial in disease pathways, potentially affecting cellular processes such as:
- Signal Transduction : Modulating pathways that regulate cell growth and apoptosis.
- Gene Expression : Influencing the transcription of genes involved in inflammation and cancer progression.
Case Studies and Research Findings
Recent studies have focused on optimizing benzoxazole derivatives for enhanced biological activity. For example:
- Lead Optimization : Research on benzoxazolone carboxamides demonstrated their efficacy in reducing toxic lipid levels in animal models of lysosomal storage diseases. Compounds similar to methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate showed promise in targeting metabolic disorders .
- Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, showcasing its utility in understanding complex biological systems.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate | Benzoxazole derivative | Antimicrobial, anticancer |
6-Bromo-2-methylbenzoxazole | Benzoxazole | Moderate antimicrobial |
2-(6-Bromo-1,2-benzoxazol-3-yl)acetic acid | Benzoxazole with carboxylic acid | Anticancer |
Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate stands out due to its unique combination of functional groups that enhance its biological activity compared to structurally similar compounds .
Properties
IUPAC Name |
methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)5-8-7-3-2-6(11)4-9(7)15-12-8/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOAPKVTLWHAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NOC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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